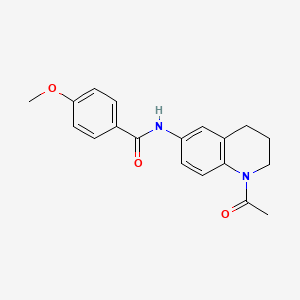

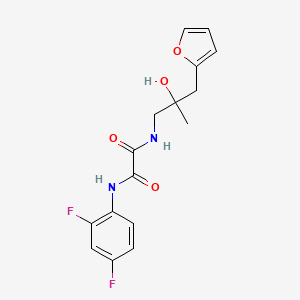

N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)-4-methoxybenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)-4-methoxybenzamide, also known as QNZ, is a small molecule inhibitor that has been extensively studied for its potential therapeutic effects. QNZ is a derivative of quinoline that has been shown to have anti-inflammatory and anti-cancer properties.

Scientific Research Applications

Psycho- and Neurotropic Properties

Research has identified certain quinoline derivatives exhibiting specific sedative effects, anti-amnesic activity, anti-anxiety actions, and antihypoxic effects, indicating potential for further studies as psychoactive compounds (Podolsky, Shtrygol’, & Zubkov, 2017).

Structural Aspects and Properties

Studies on isoquinoline derivatives have shown interesting structural aspects and properties when interacting with various acids, leading to the formation of gels and crystalline structures. These interactions have implications for understanding the molecular arrangements and fluorescent properties of these compounds (Karmakar, Sarma, & Baruah, 2007).

Synthesis Methodologies

Advancements in synthesis methodologies have been made, including the development of [Cp*RhIII]-catalyzed annulation processes to create quinazolin-4(3H)-one derivatives, showcasing the functional group tolerance and efficiency of these synthetic routes (Xiong, Xu, Sun, & Cheng, 2018).

Fluorescent Labeling and Sensing

A novel fluorophore, 6-methoxy-4-quinolone, demonstrates strong fluorescence across a wide pH range in aqueous media. Its stability and fluorescence characteristics make it a promising candidate for biomedical analysis and fluorescent labeling (Hirano, Hamase, Fukuda, Tomita, & Zaitsu, 2004).

Corrosion Inhibition

Quinoline derivatives have been studied for their corrosion inhibitive properties on N80 steel in hydrochloric acid, showcasing the potential of these compounds in industrial applications to protect against corrosion (Ansari, Ramkumar, Nalini, & Quraishi, 2016).

properties

IUPAC Name |

N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)-4-methoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2O3/c1-13(22)21-11-3-4-15-12-16(7-10-18(15)21)20-19(23)14-5-8-17(24-2)9-6-14/h5-10,12H,3-4,11H2,1-2H3,(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZKJTYPIOAHWSP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCCC2=C1C=CC(=C2)NC(=O)C3=CC=C(C=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-methoxybenzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Benzyl-6-cyclopentyl-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2841912.png)

![2-[(Cyclopent-3-en-1-yl)methoxy]-5-fluoropyrimidine](/img/structure/B2841914.png)

![2-{[(4-bromophenyl)sulfanyl]methyl}-3,4-dihydro-1(2H)-naphthalenone](/img/structure/B2841915.png)

![2-[3-(anilinomethyl)-6,7-dimethoxy-2-oxoquinolin-1(2H)-yl]-N-(2-fluorophenyl)acetamide](/img/structure/B2841919.png)

![N-[1-[4-(Trifluoromethyl)pyridin-2-yl]azetidin-3-yl]-2,1,3-benzothiadiazole-5-carboxamide](/img/structure/B2841920.png)

![methyl 4-{3-[2-(2,6-dimethylmorpholin-4-yl)acetyl]-2,5-dimethyl-1H-pyrrol-1-yl}benzoate](/img/structure/B2841925.png)

![Pyrazolo[1,5-a]pyridine-3,5-dicarboxylic acid](/img/structure/B2841926.png)